molecular formula C₉H₄BrClN₂O₂ B1142697 4-Bromo-1-chloro-6-nitroisoquinoline CAS No. 1369199-81-4

4-Bromo-1-chloro-6-nitroisoquinoline

Cat. No.: B1142697
CAS No.: 1369199-81-4
M. Wt: 287.5
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Description

4-Bromo-1-chloro-6-nitroisoquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 and a molecular weight of 287.5 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-6-nitroisoquinoline typically involves the nitration of isoquinoline derivatives followed by halogenation. One common method includes the nitration of isoquinoline to introduce the nitro group at the 6-position, followed by bromination and chlorination at the 4 and 1 positions, respectively .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized chemical manufacturing facilities equipped to handle hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-6-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1-chloro-6-nitroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-6-nitroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-Bromo-1-chloroisoquinoline
  • 6-Nitroisoquinoline
  • 4-Bromo-6-nitroisoquinoline

Comparison: 4-Bromo-1-chloro-6-nitroisoquinoline is unique due to the presence of both halogen atoms and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and research applications due to its multifunctional nature .

Properties

IUPAC Name

4-bromo-1-chloro-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPXUHGYLYZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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